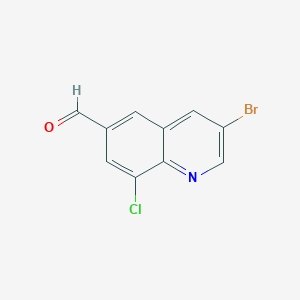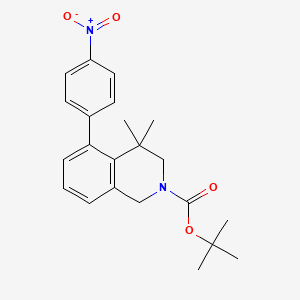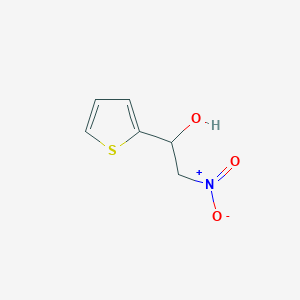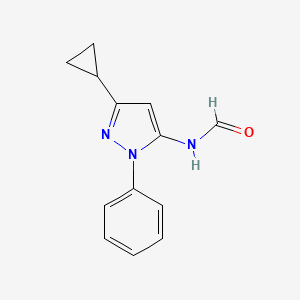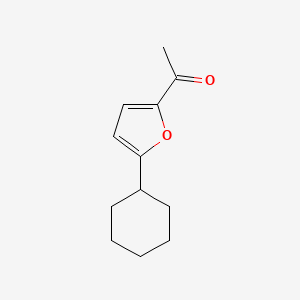
1-(5-Cyclohexylfuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyclohexylfuran-2-yl)ethanone is an organic compound featuring a furan ring substituted with a cyclohexyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Cyclohexylfuran-2-yl)ethanone can be achieved through several routes. One common method involves the reaction of 5-cyclohexylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(5-Cyclohexylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Cyclohexylfuran-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of materials with desired chemical and physical properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-(5-Cyclohexylfuran-2-yl)ethanone exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Cyclohexylfuran-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methylfuran-2-yl)ethanone: Similar structure but with a methyl group instead of a cyclohexyl group, leading to different physical and chemical properties.
1-(5-Phenylfuran-2-yl)ethanone: Contains a phenyl group, which can result in different reactivity and biological activity.
1-(5-Cyclohexylthiophene-2-yl)ethanone: A thiophene ring instead of a furan ring, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclohexyl group and a furan ring, which imparts specific steric and electronic characteristics that can be exploited in various applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(5-cyclohexylfuran-2-yl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
JWDBUZPMTHQGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


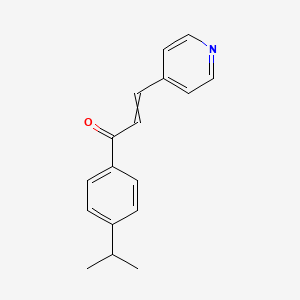


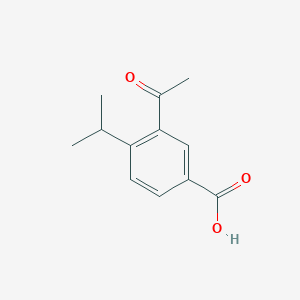
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)

